Cas no 7106-96-9 (7-amino-1,3-dioxaindane-5-carboxylic acid)

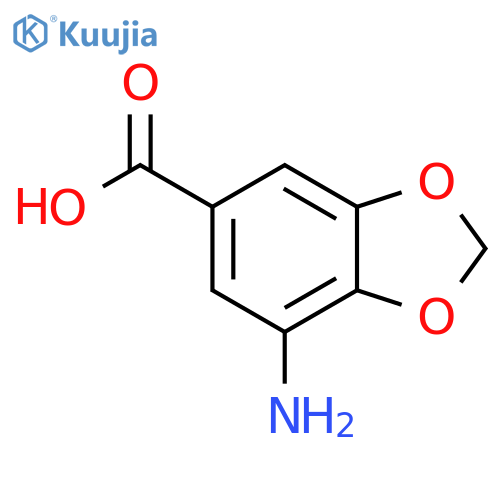

7106-96-9 structure

商品名:7-amino-1,3-dioxaindane-5-carboxylic acid

7-amino-1,3-dioxaindane-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1,3-Benzodioxole-5-carboxylic acid, 7-amino-

- 7-amino-1,3-dioxaindane-5-carboxylic acid

-

- インチ: 1S/C8H7NO4/c9-5-1-4(8(10)11)2-6-7(5)13-3-12-6/h1-2H,3,9H2,(H,10,11)

- InChIKey: KXUZDKHOFULCAG-UHFFFAOYSA-N

- ほほえんだ: O1C2=C(N)C=C(C(O)=O)C=C2OC1

7-amino-1,3-dioxaindane-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-151141-0.05g |

7-amino-1,3-dioxaindane-5-carboxylic acid |

7106-96-9 | 0.05g |

$839.0 | 2023-02-14 | ||

| Enamine | EN300-151141-5.0g |

7-amino-1,3-dioxaindane-5-carboxylic acid |

7106-96-9 | 5.0g |

$2899.0 | 2023-02-14 | ||

| Enamine | EN300-151141-10000mg |

7-amino-1,3-dioxaindane-5-carboxylic acid |

7106-96-9 | 10000mg |

$2701.0 | 2023-09-27 | ||

| Enamine | EN300-151141-50mg |

7-amino-1,3-dioxaindane-5-carboxylic acid |

7106-96-9 | 50mg |

$528.0 | 2023-09-27 | ||

| Enamine | EN300-151141-500mg |

7-amino-1,3-dioxaindane-5-carboxylic acid |

7106-96-9 | 500mg |

$603.0 | 2023-09-27 | ||

| Enamine | EN300-151141-2500mg |

7-amino-1,3-dioxaindane-5-carboxylic acid |

7106-96-9 | 2500mg |

$1230.0 | 2023-09-27 | ||

| Enamine | EN300-151141-1.0g |

7-amino-1,3-dioxaindane-5-carboxylic acid |

7106-96-9 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-151141-0.1g |

7-amino-1,3-dioxaindane-5-carboxylic acid |

7106-96-9 | 0.1g |

$879.0 | 2023-02-14 | ||

| Enamine | EN300-151141-0.25g |

7-amino-1,3-dioxaindane-5-carboxylic acid |

7106-96-9 | 0.25g |

$920.0 | 2023-02-14 | ||

| Enamine | EN300-151141-0.5g |

7-amino-1,3-dioxaindane-5-carboxylic acid |

7106-96-9 | 0.5g |

$959.0 | 2023-02-14 |

7-amino-1,3-dioxaindane-5-carboxylic acid 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

7106-96-9 (7-amino-1,3-dioxaindane-5-carboxylic acid) 関連製品

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量